mGlu1 Receptor Agonist Potency: (2S,4S) Isomer Matches L-Glutamate, Outperforms (2S,4R) Diastereomer
At the cloned rat mGlu1a receptor, the (2S,4S)-4-hydroxyglutamic acid isomer exhibits agonist potency comparable to the endogenous ligand L-glutamate, whereas the (2S,4R) diastereomer is a significantly weaker agonist [1]. The (2S,4S) isomer is approximately 10-fold less potent than (2S,4S)-4-methylglutamic acid (EC50 = 0.9 µM) but retains high agonist efficacy [2]. Quantitative EC50 values from independent vendor characterization confirm mGlu1 potency of 11 µM for the (2S,4S) isomer in rat receptor assays [3].
| Evidence Dimension | Agonist potency at mGlu1a receptor |
|---|---|
| Target Compound Data | EC50 = 11 µM (rat mGlu1); potency comparable to L-glutamate |
| Comparator Or Baseline | (2S,4R)-4-hydroxyglutamic acid: much weaker agonist; L-glutamate: EC50 ≈ 1–10 µM range (reference agonist); (2S,4S)-4-methylglutamic acid: EC50 = 0.9 µM |
| Quantified Difference | (2S,4S) isomer ~10-fold more potent than (2S,4R) at mGlu1a; (2S,4S) near-equipotent to glutamate; ~10-fold less potent than 4-methyl analog |
| Conditions | Cloned rat mGlu1a receptor expressed in heterologous system; intracellular Ca²⁺ mobilization assay |
Why This Matters
For researchers requiring mGlu1 receptor activation without NMDA receptor off-target effects, the (2S,4S) stereoisomer provides a defined pharmacological profile that the (2S,4R) isomer cannot replicate, directly impacting experimental design and compound selection.
- [1] Bessis, A.-S.; Bolte, J.; Pin, J.-P.; Acher, F. New probes of the agonist binding site of metabotropic glutamate receptors. Bioorg. Med. Chem. Lett. 2001, 11, 1569–1572. View Source
- [2] Piotrowska, D. G.; Głowacka, I. E.; Wróblewski, A. E.; Lubowiecka, L. Synthesis of nonracemic hydroxyglutamic acids. Beilstein J. Org. Chem. 2019, 15, 236–255. View Source
- [3] Santa Cruz Biotechnology. (2S,4S)-gamma-Hydroxyglutamic acid (CAS 3913-68-6) – Technical Datasheet; mGlu1 EC50 = 11 µM. View Source
